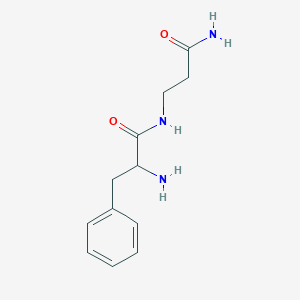

2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide

Vue d'ensemble

Description

2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of phenylpropanamide and contains functional groups such as an amino group, a carbamoyl group, and a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide typically involves the reaction of 2-phenylpropionic acid with ethylenediamine and subsequent carbamylation. The reaction conditions include the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action:

The compound has been investigated for its role as a selective inhibitor of SIRT2, a member of the sirtuin family of proteins involved in regulating cellular processes such as aging and apoptosis. Inhibiting SIRT2 has shown promise in inducing apoptosis in cancer cells, particularly in models of lymphoma and other malignancies.

Case Studies:

- A study demonstrated that specific SIRT2 inhibitors derived from cambinol exhibited cytotoxic effects against various cancer cell lines, including Burkitt lymphoma. These compounds showed IC50 values in the low micromolar range, indicating their potency against cancer cells while sparing normal cells .

- Another research highlighted that SIRT2 inhibition led to increased acetylation of tubulin and promoted apoptosis through caspase activation in OCI-Ly8-LAM53 cells .

Data Table: SIRT2 Inhibitory Potency

| Compound | IC50 (µM) | Selectivity (SIRT1/SIRT3) |

|---|---|---|

| Cambinol | 0.25 | >400 |

| Compound 55 | 0.78 | >800 |

| Compound 56 | 0.59 | >300 |

Antimicrobial Activity

Overview:

Research indicates that derivatives of this compound have shown antimicrobial properties against various pathogens, including bacteria and protozoa.

Case Studies:

- In vitro studies have reported that certain analogs exhibit significant activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values ranging from 180 to 300 ng/mL for sensitive strains .

- The selectivity index was calculated for these compounds, showing a favorable safety profile compared to standard treatments like primaquine.

Data Table: Antimicrobial Activity

| Compound | Pathogen | IC50 (ng/mL) | Selectivity Index |

|---|---|---|---|

| Analog 21 | P. falciparum D6 | 180 | >132 |

| Analog 22 | P. falciparum W2 | 300 | >79 |

| Primaquine | P. falciparum D6 | 2000 | 11.9 |

Neuroprotection

Mechanism of Action:

The neuroprotective properties of this compound are attributed to its ability to inhibit SIRT2, which has been implicated in neurodegenerative diseases such as Parkinson's disease.

Case Studies:

- Studies have shown that selective SIRT2 inhibitors can protect neurons from alpha-synuclein toxicity, a hallmark of Parkinson’s disease pathology. The inhibition resulted in reduced neurodegeneration and improved cell viability in neuronal models .

Data Table: Neuroprotective Effects

| Compound | Model Organism | Effectiveness (Neuroprotection) |

|---|---|---|

| Compound X | Mouse model | Significant reduction in neurodegeneration |

| Compound Y | Cell culture | Increased cell viability by 30% |

Mécanisme D'action

The mechanism by which 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A compound with similar structural features used in cancer drug development.

Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another carbamoyl derivative used in nasal vaccines.

Uniqueness: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide stands out due to its specific combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery make it a unique and valuable compound.

Activité Biologique

2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide, a compound with significant potential in pharmacology, has been studied for its diverse biological activities. This article reviews its biological effects, particularly focusing on its role as a selective inhibitor of Sirtuin 2 (SIRT2), a protein implicated in various diseases including cancer and neurodegenerative disorders.

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

The structure includes an amino group, a carbamoyl side chain, and a phenyl group, contributing to its biological activity.

SIRT2 Inhibition

Recent studies have highlighted the compound's inhibitory effects on SIRT2. SIRT2 is known to play a role in regulating cellular processes such as apoptosis and cell proliferation. The inhibition of SIRT2 can lead to increased acetylation of α-tubulin, promoting apoptosis in cancer cells.

Key Findings :

- Inhibition Potency : The compound demonstrated potent inhibition of SIRT2 with an IC50 value around 600 nM, showing selectivity over SIRT1 and SIRT3 by factors exceeding 300-fold .

- Cellular Effects : In vitro studies revealed that treatment with the compound resulted in a dose-dependent increase in tubulin acetylation, confirming its role as an effective SIRT2 inhibitor .

Cytotoxicity and Anticancer Activity

The compound has exhibited cytotoxic effects against various cancer cell lines. Notably, it was found to induce apoptosis through caspase-mediated pathways, as evidenced by the cleavage of poly-ADP-ribose polymerase (PARP) in treated cells .

Case Study :

- Cell Line : NCI-H460 (non-small cell lung cancer)

- Dosage : Cells were treated with varying concentrations (0, 5, and 10 µM) for 18 hours.

- Outcome : A significant increase in PARP cleavage was observed, indicating the induction of apoptotic pathways .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds.

| Compound Name | SIRT2 Inhibition (IC50) | Apoptosis Induction | Selectivity over SIRT1/SIRT3 |

|---|---|---|---|

| This compound | ~600 nM | Yes | >300-fold |

| Cambinol | ~505 nM | Yes | >50-fold |

| Other SIRT2 inhibitors | Varies | Yes/No | Varies |

Safety Profile

Safety assessments indicate that this compound may cause skin irritation and eye damage upon contact . Therefore, handling precautions should be observed during laboratory use.

Propriétés

IUPAC Name |

2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10(8-9-4-2-1-3-5-9)12(17)15-7-6-11(14)16/h1-5,10H,6-8,13H2,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHUJHCYLOSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.